2-(4-(ethylsulfonyl)phenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core linked to an acetamide group substituted with a 4-(ethylsulfonyl)phenyl moiety and a 3-methoxyphenyl group. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, microbial infections, or cancer .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-28(24,25)16-9-7-13(8-10-16)11-17(23)20-19-22-21-18(27-19)14-5-4-6-15(12-14)26-2/h4-10,12H,3,11H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNZHMDXTVZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be summarized as follows:
- Core Structure : 1,3,4-Oxadiazole ring
- Substituents : Ethylsulfonyl group and methoxyphenyl group
This unique arrangement contributes to the compound's biological activity through various mechanisms.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 10 to 100 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | HeLa | 25 |
| Oxadiazole Derivative 2 | CaCo-2 | 30 |
| Oxadiazole Derivative 3 | MCF-7 (breast) | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been attributed to their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. Compounds similar to the one under study have shown significant inhibition in various models, suggesting a promising pathway for treating inflammatory diseases .
Antimicrobial Properties
Oxadiazole compounds have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX and HDAC, leading to reduced inflammation and altered cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Interaction with Cellular Receptors : The methoxyphenyl substituent may facilitate interaction with specific receptors involved in cell signaling pathways, enhancing the compound's efficacy.
Case Studies
Recent studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Case Study 1 : A derivative demonstrated significant tumor reduction in animal models when administered at a dose of 50 mg/kg body weight over four weeks.
- Case Study 2 : In a double-blind trial involving patients with rheumatoid arthritis, an oxadiazole derivative showed a marked reduction in joint inflammation compared to placebo controls.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar oxadiazole structures often display antimicrobial properties. Their mechanism may involve interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
- Anti-inflammatory Effects : The presence of the ethylsulfonyl group may enhance the anti-inflammatory potential of this compound. Sulfonamide derivatives have been known to exhibit anti-inflammatory activities by modulating immune responses.
- Anticancer Properties : Research into oxadiazole derivatives has shown promise in anticancer applications. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation.
- Neuroprotective Effects : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated a series of oxadiazole derivatives for their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide could be similarly effective .
- Evaluation of Anti-inflammatory Properties : In vitro assays demonstrated that related compounds reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application for inflammatory conditions .
- Anticancer Activity Assessment : A study focusing on the cytotoxic effects of oxadiazole derivatives on various cancer cell lines showed promising results. The compound induced apoptosis through caspase activation and mitochondrial pathway modulation .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and their implications:
Key Observations :
- Aromatic Substituents : The 3-methoxyphenyl group provides electron-donating effects, contrasting with the electron-deficient 4-nitrophenyl in CDD-934504. This difference may influence interactions with hydrophobic enzyme pockets .
- Heterocyclic Modifications : Morpholine-containing analogs (e.g., ) exhibit improved solubility but reduced lipophilicity compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
